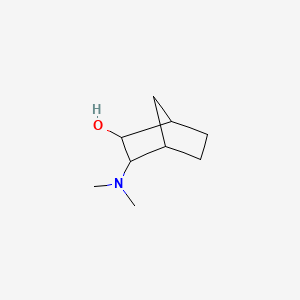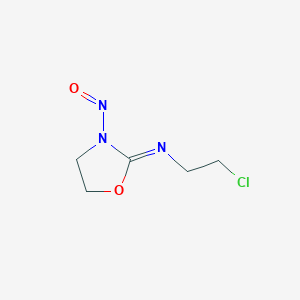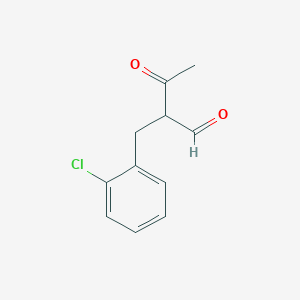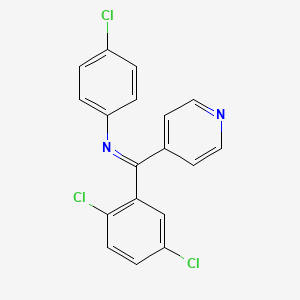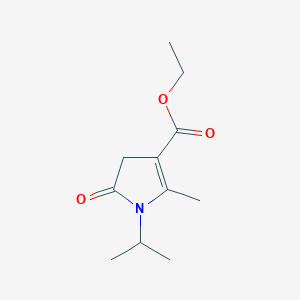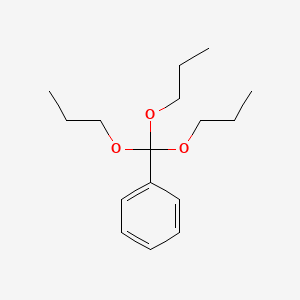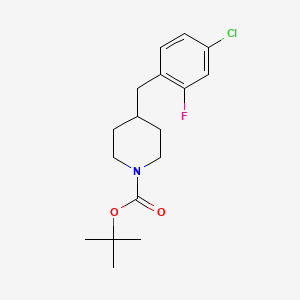
Tert-butyl 4-(4-chloro-2-fluorobenzyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-(4-chloro-2-fluorobenzyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl carbamate group and a 4-(4-chloro-2-fluorobenzyl) substituent. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-chloro-2-fluorobenzyl)piperidine-1-carboxylate typically involves the reaction of 4-(4-chloro-2-fluorobenzyl)piperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control of temperature and pressure to ensure high yield and purity.
化学反応の分析
Types of Reactions
Tert-butyl 4-(4-chloro-2-fluorobenzyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the benzyl group.
Hydrolysis: The tert-butyl carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding piperidine derivative.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like ethanol or methanol.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation and Reduction: Reagents like potassium permanganate for oxidation and sodium borohydride for reduction.
Major Products
Substitution Reactions: Products include various substituted piperidine derivatives.
Hydrolysis: The major product is the corresponding piperidine derivative without the tert-butyl carbamate group.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
科学的研究の応用
Tert-butyl 4-(4-chloro-2-fluorobenzyl)piperidine-1-carboxylate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving the modulation of biological pathways and as a potential lead compound in drug discovery.
Medicine: Investigated for its potential therapeutic effects and as a building block for the synthesis of pharmaceutical compounds.
Industry: Used in the development of new materials and as a reagent in chemical manufacturing processes.
作用機序
The mechanism of action of tert-butyl 4-(4-chloro-2-fluorobenzyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Used as a building block in the synthesis of various organic compounds.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Known for its antibacterial and antifungal activities.
Uniqueness
Tert-butyl 4-(4-chloro-2-fluorobenzyl)piperidine-1-carboxylate is unique due to the presence of both chloro and fluoro substituents on the benzyl group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound in research focused on developing new therapeutic agents and understanding biological mechanisms.
特性
分子式 |
C17H23ClFNO2 |
|---|---|
分子量 |
327.8 g/mol |
IUPAC名 |
tert-butyl 4-[(4-chloro-2-fluorophenyl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H23ClFNO2/c1-17(2,3)22-16(21)20-8-6-12(7-9-20)10-13-4-5-14(18)11-15(13)19/h4-5,11-12H,6-10H2,1-3H3 |
InChIキー |
KZJORBAUTAZFKK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC2=C(C=C(C=C2)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


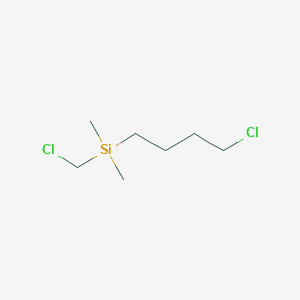
![Tert-butyl N-[(1R)-2-amino-1-cyclopropyl-ethyl]carbamate oxalic acid](/img/structure/B14005825.png)
![1-(2-Chloroethyl)-3-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]-1-nitrosourea](/img/structure/B14005828.png)
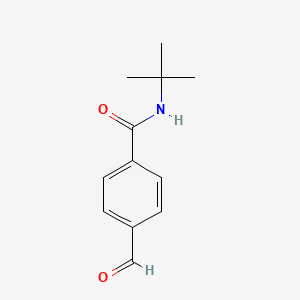
![N5-[3-(4-aminophenyl)propyl]-6-phenyl-pyrimidine-2,4,5-triamine](/img/structure/B14005837.png)
